5-acetyl-3-(4-fluorobenzyl)-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione
Overview
Description
5-acetyl-3-(4-fluorobenzyl)-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione is a useful research compound. Its molecular formula is C18H21FN4O3 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Efficiency in Amine Oxidation
A study by 井藤 壮太郎 et al. (1981) explored the use of various pyrimidinediones as catalysts in the oxidation of benzylamine. They found that certain pyrimidinediones were efficient catalysts in this reaction, contributing to the quantitative yield of the oxidation product, N-benzylidenebenzylamine. This research suggests the potential utility of 5-acetyl-3-(4-fluorobenzyl)-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione in similar catalytic processes (井藤 壮太郎, 忠司 金子, 和寿 東, 1981).
Potential in Chemotherapeutic Agents
Nagarajan et al. (1997) synthesized nucleoside derivatives of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, showing potential as chemotherapeutic agents. This finding opens avenues for exploring derivatives of this compound in the development of new chemotherapeutic compounds (Nagarajan, Meltsner, Delia, 1997).
Synthesis of Methyl Esters and Carboxylic Acids
Gein et al. (2007) focused on synthesizing methyl 6-acyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates by fusing various compounds with 1H-tetrazol-5-amine. This study demonstrates the synthetic flexibility of pyrimidine derivatives, including this compound, in producing diverse chemical structures (Gein, Gein, Tsyplyakova, Panova, 2007).
Larvicidal Activity
Gorle et al. (2016) synthesized and analyzed a series of pyrimidine-2,4-diamine derivatives for their larvicidal activity. Their findings indicate that certain pyrimidine derivatives can be effective in pest control, which could extend to compounds like this compound (Gorle, Maddila, Chokkakula, Lavanya, Singh, Jonnalagadda, 2016).
Antitumor Drug Development
Huang et al. (2002) explored the synthesis of sulfonamide derivatives containing 5-fluorouracil, targeting potent antitumor agents with low toxicity. This research highlights the potential role of pyrimidine derivatives, including this compound, in the development of new antitumor drugs (Huang, Lin, Huang, 2002).
Properties
IUPAC Name |
5-acetyl-3-[(4-fluorophenyl)methyl]-1-(4-methylpiperazin-1-yl)pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3/c1-13(24)16-12-23(21-9-7-20(2)8-10-21)18(26)22(17(16)25)11-14-3-5-15(19)6-4-14/h3-6,12H,7-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMNEWNRPQGRMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=O)N(C1=O)CC2=CC=C(C=C2)F)N3CCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301122965 | |
Record name | 5-Acetyl-3-[(4-fluorophenyl)methyl]-1-(4-methyl-1-piperazinyl)-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301122965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338399-28-3 | |
Record name | 5-Acetyl-3-[(4-fluorophenyl)methyl]-1-(4-methyl-1-piperazinyl)-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338399-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Acetyl-3-[(4-fluorophenyl)methyl]-1-(4-methyl-1-piperazinyl)-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301122965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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